molecular formula C11H11NO4 B3249779 (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione CAS No. 19728-93-9

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No.: B3249779
CAS No.: 19728-93-9
M. Wt: 221.21 g/mol
InChI Key: IZBMPGFJNIDMRR-RKDXNWHRSA-N
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Description

(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral pyrrolidine-2,5-dione derivative characterized by a benzyl group at the N1 position and vicinal dihydroxy substituents at the C3 and C4 positions. Its stereochemistry is defined by the (3R,4R) configuration, derived from (3R,4R)-(+)-tartaric acid during synthesis . The compound is synthesized via a straightforward procedure, yielding a white solid with NMR data consistent with literature reports .

Properties

IUPAC Name

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMPGFJNIDMRR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@H](C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997381
Record name 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76045-62-0
Record name 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a compound with significant potential in various biological applications. Its chemical structure includes a pyrrolidine core with hydroxyl and benzyl substituents, which contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 75172-31-5
  • Molecular Formula : C11_{11}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : 221.21 g/mol
  • Boiling Point : Not available

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound15.7
Vitamin C50.0
Quercetin20.5

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.

Case Study: Inhibition of TNF-alpha Production

In a controlled experiment using RAW 264.7 macrophages:

  • Treatment : Cells were treated with varying concentrations of this compound.
  • Findings : A significant reduction in TNF-alpha production was observed at concentrations above 10 µM.

Anticancer Properties

Emerging studies suggest that this compound may have anticancer activity. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)8.3Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of proliferation

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest several pathways:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • NF-kB Inhibition : It appears to inhibit NF-kB signaling, reducing inflammation.
  • Caspase Activation : In cancer cells, it may activate caspases leading to programmed cell death.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-diones and analogous heterocycles:

Compound Name Substituents/Modifications Key Features Applications Reference
This compound N1-benzyl; C3/C4 dihydroxy; (3R,4R) stereochemistry Chiral, polar functional groups, high synthetic reproducibility Pharmaceutical intermediates
3,4-Disubstituted 1-hydroxypyrrolidine-2,5-diones N1-hydroxy; varied C3/C4 substituents Synthesized via Michael addition/rearrangement; non-chiral Organic synthesis intermediates
5-(3-Hydroxy-1,4-dioxo-naphthalen-2-yl)-7-(3-methoxybenzyl)-pyrrolo-pyrimidine-dione Complex fused-ring system with methoxybenzyl and phenyl groups Extended π-conjugation; bulky substituents Potential bioactive molecule (unclear)
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) Dichloro; 4-fluorophenyl at N1 Non-chiral; halogen-rich Agricultural fungicide
1-Aminopyrrolidine N1-amino; no dihydroxy or benzyl groups Simple structure; basic amine functionality Ligand in coordination chemistry

Stereochemical Impact

The (3R,4R) configuration is critical for the compound’s efficacy in drug development. Enantiomeric forms (e.g., ent-35) or racemic mixtures may exhibit reduced biological activity due to mismatched stereochemical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
Reactant of Route 2
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(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

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